7-chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid

Catalog No.
S6534812
CAS No.
204315-20-8
M.F
C11H8ClNO3
M. Wt
237.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-chloro-3-(hydroxymethyl)quinoline-8-carboxylic a...

CAS Number

204315-20-8

Product Name

7-chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid

IUPAC Name

7-chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid

Molecular Formula

C11H8ClNO3

Molecular Weight

237.64 g/mol

InChI

InChI=1S/C11H8ClNO3/c12-8-2-1-7-3-6(5-14)4-13-10(7)9(8)11(15)16/h1-4,14H,5H2,(H,15,16)

InChI Key

JHTYXALVKFBXHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=NC=C(C=C21)CO)C(=O)O)Cl

7-Chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid is a chemical compound with the molecular formula C₁₁H₈ClNO₃ and a molecular weight of approximately 237.64 g/mol. It is characterized by a quinoline structure, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. This compound features a hydroxymethyl group at the 3-position and a carboxylic acid group at the 8-position, contributing to its unique properties and reactivity. It is also known as 3-hydroxymethyl-7-chloroquinoline-8-carboxylic acid and has been identified as an environmental transformation product of certain pesticides, notably quinmerac .

The chemical reactivity of 7-chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid can be attributed to its functional groups. The carboxylic acid group can participate in various reactions, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxyl group may be removed, leading to the formation of quinoline derivatives.
  • Nucleophilic substitutions: The chlorinated position can serve as a site for nucleophilic attack, allowing for the introduction of various substituents.

These reactions facilitate its use in organic synthesis and medicinal chemistry.

7-Chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid exhibits notable biological activities, including:

  • Antimicrobial properties: It has shown effectiveness against various bacterial strains, making it a candidate for antibiotic development.
  • Antioxidant activity: The compound's structure allows it to scavenge free radicals, potentially offering protective effects against oxidative stress.
  • Potential anticancer activity: Preliminary studies suggest that it may inhibit cancer cell proliferation, although further research is needed to establish its efficacy and mechanisms of action .

Several synthesis methods have been reported for 7-chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid:

  • Starting from 7-chloroquinoline: This method involves hydroxymethylation followed by carboxylation.
  • Using quinoline derivatives: Substituted quinolines can be modified through nucleophilic substitution reactions to introduce the hydroxymethyl and carboxylic acid groups.
  • Environmental transformation: As an environmental metabolite, it can also form through the degradation of certain pesticides in soil and water systems .

The applications of 7-chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid span several fields:

  • Agriculture: As a transformation product of pesticides, it is studied for its ecological impact and potential as a bioactive agent.
  • Pharmaceuticals: Its antimicrobial and antioxidant properties make it a candidate for drug development.
  • Chemical research: It serves as an intermediate in organic synthesis, particularly in the development of new quinoline-based compounds .

Interaction studies involving 7-chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid have focused on its biological interactions with various cellular targets. Research indicates that it may interact with enzymes involved in metabolic pathways, potentially influencing drug metabolism or enhancing therapeutic effects. Additionally, studies assessing its ecotoxicity have highlighted moderate effects on aquatic organisms, suggesting that environmental interactions merit further investigation .

Several compounds share structural similarities with 7-chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid. Key comparisons include:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
7-ChloroquinolineChlorine at position 7AntimicrobialBase structure without additional functional groups
3-HydroxymethylquinolineHydroxymethyl at position 3AntioxidantLacks chlorine substituent
7-Chloro-4-hydroxyquinolineHydroxy at position 4AntimicrobialDifferent hydroxyl positioning alters activity profile
Ethyl 7-chloro-3-methylquinoline-8-carboxylateEster derivativeVaries based on esterificationAlters solubility and bioavailability

The uniqueness of 7-chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid lies in its specific functional groups that confer distinct biological activities and potential applications in both agriculture and medicine .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

237.0192708 g/mol

Monoisotopic Mass

237.0192708 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-25-2023

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